molecular formula C14H15N3O2S B12093862 (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B12093862
M. Wt: 289.35 g/mol
InChI Key: KGUJENMGDPPCOK-UHFFFAOYSA-N
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Description

(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It belongs to the 2-benzothiazolyl (BTH) class of heterocycles, a scaffold renowned for its wide spectrum of pharmacological activities. This includes potential anti-inflammatory, antifungal, antiviral, and anticancer properties, as demonstrated by various benzothiazole derivatives in scientific literature . The compound features a benzothiazole core substituted with a carbamic acid tert-butyl ester (Boc-protected amine) at the 2-position and a cyanomethyl group at the 6-position. The Boc group serves as a standard protecting group in organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), allowing for controlled deprotection under mild acidic conditions . The electron-withdrawing cyanomethyl moiety can be utilized in further chemical transformations, making this reagent a versatile intermediate for constructing more complex molecules. Its primary research value lies in its application as a precursor for the development of novel bioactive compounds. It can be used in the synthesis of 2-benzothiazolyl C-terminal modified amino acids and peptides, which combine the advantages of peptide chemistry with the potent benzothiazole pharmacophore . Furthermore, derivatives of 2-(aminophenyl)benzothiazole, a closely related scaffold, have shown remarkable selectivity and potency as antitumor agents and are explored as imaging agents for amyloid plaques in Alzheimer's disease research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

tert-butyl N-[6-(cyanomethyl)-1,3-benzothiazol-2-yl]carbamate

InChI

InChI=1S/C14H15N3O2S/c1-14(2,3)19-13(18)17-12-16-10-5-4-9(6-7-15)8-11(10)20-12/h4-5,8H,6H2,1-3H3,(H,16,17,18)

InChI Key

KGUJENMGDPPCOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a cyanomethylating agent. Finally, the carbamic acid tert-butyl ester moiety is added via a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Cyanomethylating agents, tert-butyl chloroformate, and suitable bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while reduction can produce reduced forms of the cyanomethyl group.

Scientific Research Applications

(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The cyanomethyl group and carbamic acid tert-butyl ester moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester Benzothiazole tert-butyl carbamate Cyanomethyl C₁₄H₁₅N₃O₂S 297.35 Polar nitrile group; Boc protection; suited for further functionalization.
Ethyl 2-methyl-benzothiazole-6-carboxylate Benzothiazole Methyl Ethoxycarbonyl C₁₁H₁₁NO₂S 237.28 Lipophilic ester; electron-withdrawing group may reduce metabolic stability.
tert-butyl (5-bromo-thiazol-2-yl)carbamate Thiazole tert-butyl carbamate Bromo C₈H₁₁BrN₂O₂S 279.15 Bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura).
[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester Oxadiazole tert-butyl carbamate (methylene-linked) 3-tert-butylphenyl C₁₈H₂₅N₃O₃ 331.41 Bulky tert-butylphenyl enhances lipophilicity and metabolic stability.

Structural and Functional Differences

Benzothiazole vs. Thiazole/Oxadiazole
  • Thiazole/Oxadiazole Analogs : Thiazoles (e.g., ) lack fused aromaticity, reducing rigidity, while oxadiazoles (e.g., ) exhibit higher metabolic stability due to resistance to enzymatic degradation .
Substituent Effects
  • Cyanomethyl (Position 6): Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to ethyl ester () or bromo () groups .
  • Boc Protection (Position 2) : Common in all analogs except , the Boc group enhances stability during synthesis but requires acidic conditions for removal .

Research Findings and Implications

Physicochemical Properties

  • Solubility: The cyanomethyl group in the target compound improves polarity (logP ~1.5 estimated) compared to the lipophilic tert-butylphenyl oxadiazole analog (logP ~3.2) .
  • Stability : Boc-protected compounds are stable under neutral conditions but cleave rapidly in trifluoroacetic acid, making them ideal for stepwise synthesis .

Biological Activity

(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a chemical compound categorized as a benzothiazole derivative. Its unique structure, characterized by a benzothiazole ring, a cyanomethyl group at the 6-position, and a tert-butyl carbamate moiety, suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly pharmaceuticals.

  • Molecular Formula : C14H15N3O2S
  • Molar Mass : 289.35 g/mol

The compound's functional groups contribute to its reactivity and potential interactions with biological targets. The cyanomethyl group is particularly notable for its susceptibility to nucleophilic attack, making it a candidate for further derivatization in synthetic organic chemistry.

Preliminary studies indicate that this compound may interact with various enzymes or receptors involved in cellular signaling pathways. However, detailed investigations are necessary to elucidate specific interactions and mechanisms of action. The compound's ability to undergo hydrolysis could lead to the release of biologically active amines, enhancing its therapeutic potential .

Antimicrobial Properties

Research has shown that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies have indicated that related compounds display significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have demonstrated minimal inhibitory concentrations (MICs) in the range of 50 μg/mL against various pathogens .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound NameMolecular FormulaKey Features
(6-Bromobenzothiazol-2-yl)-carbamic acid tert-butyl esterC12H13BrN2O2SContains bromine instead of cyanomethyl group
(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl esterC14H18N2ODifferent positioning of cyanomethyl group
(2-Amino-6-methylphenyl)-carbamic acid tert-butyl esterC12H18N2O2Contains an amino group instead of cyanomethyl

This table highlights the uniqueness of this compound due to its specific functional groups and potential biological activities that may differ significantly from those of its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives, including:

  • Anticonvulsant Activity : A series of compounds related to benzothiazoles were evaluated for their anticonvulsant properties. Many showed promising results in reducing immobility time in seizure models without exhibiting neurotoxicity .
  • Antimicrobial Screening : Compounds similar to this compound were tested against various bacterial strains. Results indicated effective antibacterial activity comparable to standard drugs like streptomycin .
  • CNS Activity : In studies assessing central nervous system effects, certain benzothiazole derivatives demonstrated significant CNS depressant activity without neurotoxic effects, suggesting potential therapeutic applications in treating neurological disorders .

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